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Abstract
Fulzerasib (also known as GFH925 or IBI351) is a potent and selective, orally bioavailable,

irreversible covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS)

G12C mutation. This mutation is a key driver in a significant subset of non-small cell lung

cancer (NSCLC), colorectal cancer (CRC), and other solid tumors. Fulzerasib has

demonstrated promising anti-tumor activity in both preclinical models and clinical trials, leading

to its approval in China for the treatment of patients with advanced KRAS G12C-mutated

NSCLC. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical and pharmacokinetic properties, mechanism of action, and key experimental

data for Fulzerasib.

Chemical Structure and Physicochemical Properties
Fulzerasib is a complex heterocyclic molecule with a tetracyclic naphthyridinone scaffold.[1] Its

chemical structure is designed to specifically target the cysteine residue of the KRAS G12C

mutant protein.

Chemical Identifiers:

IUPAC Name: (7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-7,9-dimethyl-12-(4-methyl-2-

propan-2-yl-3-pyridinyl)-5-prop-2-enoyl-2,5,9,12,14-
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pentazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-1(10),13,15,17-tetraene-8,11-dione[2]

SMILES: CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)

[C@@]5(N4CCN(C5)C(=O)C=C)C)C)Cl)C6=C(C=CC=C6F)O[2]

CAS Number: 2641747-54-6[3]

A summary of the key physicochemical properties of Fulzerasib is presented in Table 1.

Table 1: Physicochemical Properties of Fulzerasib

Property Value Source

Molecular Formula C₃₃H₃₂ClFN₆O₄ [2]

Molecular Weight 631.1 g/mol [2]

Appearance Light yellow to yellow solid [3]

Solubility
DMSO: 116.67 mg/mL (189.07

mM)
[4]

Melting Point Data not available

pKa Data not available

LogP Data not available

Mechanism of Action and Signaling Pathway
Fulzerasib is a targeted covalent inhibitor that specifically and irreversibly binds to the mutant

cysteine residue at position 12 of the KRAS protein (KRAS G12C). This covalent modification

locks the KRAS G12C protein in an inactive, GDP-bound state.[5] By doing so, Fulzerasib
prevents the exchange of GDP for GTP, a critical step in the activation of KRAS.[6]

The constitutive activation of KRAS G12C drives downstream signaling through multiple

effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.

These pathways are crucial for regulating cell proliferation, survival, and differentiation. By

inhibiting KRAS G12C, Fulzerasib effectively blocks these downstream signals, leading to the

suppression of tumor cell growth and induction of apoptosis.[6]
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Mechanism of Action of Fulzerasib
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Figure 1. Fulzerasib's Mechanism of Action
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Pharmacokinetic Properties
Fulzerasib is orally active and has shown favorable pharmacokinetic profiles across different

species in preclinical studies, including good oral bioavailability.[1][7] Clinical pharmacokinetic

data from Phase I trials have helped to establish the recommended Phase II dose (RP2D).[8] A

summary of available pharmacokinetic parameters is provided in Table 2.

Table 2: Pharmacokinetic Properties of Fulzerasib

Parameter Value Species Source

Administration Oral Human [6]

Bioavailability

Favorable

(quantitative data not

available)

Mouse [1]

Half-life (t½) Data not available Human

Cmax Data not available Human

Tmax Data not available Human

Metabolism Data not available Human

Excretion Data not available Human

Preclinical and Clinical Efficacy
In Vitro Activity
Fulzerasib has demonstrated potent and selective inhibition of KRAS G12C in various in vitro

assays. Key inhibitory concentrations (IC₅₀) are summarized in Table 3.

Table 3: In Vitro Activity of Fulzerasib
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Assay IC₅₀ Source

KRAS G12C GDP/GTP

Exchange
29 nM [3]

RAS-GTP Levels 74 nM [3]

pERK Signaling 37 nM [3]

KRAS G12C Mutant Cell Line

Growth
2-20 nM [3]

In Vivo Antitumor Activity
Preclinical studies in various xenograft models have shown that oral administration of

Fulzerasib leads to significant tumor growth inhibition. These models include pancreatic, lung,

and colorectal cancer cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

[3]

Clinical Trial Data
Fulzerasib has been evaluated in several clinical trials, demonstrating significant efficacy in

patients with KRAS G12C-mutated solid tumors. A summary of key clinical trial results is

presented in Table 4.

Table 4: Summary of Key Clinical Trial Results for Fulzerasib
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Trial Identifier Cancer Type Treatment
Key Efficacy
Endpoints

Source

NCT05005234
Advanced

NSCLC
Monotherapy

ORR:

49.1%DCR:

90.5%Median

PFS: 9.7 months

[6]

Pooled Analysis

(NCT05005234

&

NCT05497336)

Metastatic CRC Monotherapy

ORR:

44.6%DCR:

87.5%Median

PFS: 8.1

monthsMedian

OS: 17.0 months

[8][9]

KROCUS

(NCT05756153)

Advanced

NSCLC (1st line)

Combination with

Cetuximab

ORR:

81.8%DCR:

100%

[10]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival;

OS: Overall Survival

Experimental Protocols
Detailed experimental protocols for the key assays used to characterize Fulzerasib are

provided below. These are representative protocols and may have been adapted for the

specific studies cited.

Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
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Cell Viability Assay Workflow

Start

Seed KRAS G12C mutant
cells in 96-well plates

Incubate for 24h
(37°C, 5% CO₂)

Add serial dilutions
of Fulzerasib

Incubate for 72h

Add MTT reagent

Incubate for 4h

Add solubilization buffer
(e.g., DMSO)

Read absorbance at 570 nm

Calculate IC₅₀ value

End

 

Western Blot Workflow for pERK

Start

Treat cells with Fulzerasib

Lyse cells and collect protein

Quantify protein concentration

Separate proteins by SDS-PAGE

Transfer proteins to membrane

Block membrane

Incubate with primary antibody
(anti-pERK or anti-total ERK)

Incubate with HRP-conjugated
secondary antibody

Detect signal with ECL

Analyze band intensity

End
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Tumor Xenograft Workflow

Start

Subcutaneously implant KRAS G12C
mutant tumor cells into

immunocompromised mice

Allow tumors to grow
to a palpable size

Randomize mice into
treatment and control groups

Administer Fulzerasib (orally)
or vehicle daily

Monitor tumor volume and
body weight regularly

Continue treatment until
predefined endpoint

Analyze tumor growth inhibition

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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